1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl-
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Overview
Description
1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- is a synthetic compound belonging to the indole family. Indoles are a class of heterocyclic compounds that are widely recognized for their diverse biological activities and presence in various natural products. This particular compound features a unique substitution pattern, which includes a cyclopentylthio group at the 4-position and a methyl group at the 1-position of the indole ring.
Preparation Methods
The synthesis of 1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- can be achieved through several synthetic routes. One common method involves the Fischer indole synthesis, which is a well-established procedure for constructing indole rings. This method typically involves the reaction of aryl hydrazines with ketones under acidic conditions to form the indole core . . Industrial production methods may involve optimizing these reactions for higher yields and scalability.
Chemical Reactions Analysis
1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- undergoes various chemical reactions, including:
Scientific Research Applications
1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- has several scientific research applications:
Mechanism of Action
The mechanism of action of 1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- involves its interaction with specific molecular targets and pathways. The indole core is known to interact with various enzymes and receptors, modulating their activity. The cyclopentylthio group may enhance the compound’s binding affinity and selectivity towards certain targets . Detailed studies on the compound’s mechanism of action are essential to fully understand its effects and potential therapeutic applications.
Comparison with Similar Compounds
1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- can be compared with other indole derivatives, such as:
1H-Indol-6-amine, 4-(methylthio)-1-methyl-: This compound has a methylthio group instead of a cyclopentylthio group, which may result in different biological activities and properties.
1H-Indol-6-amine, 4-(ethylthio)-1-methyl-: The presence of an ethylthio group can also influence the compound’s reactivity and interactions with biological targets.
The uniqueness of 1H-Indol-6-amine, 4-(cyclopentylthio)-1-methyl- lies in its specific substitution pattern, which can lead to distinct chemical and biological properties compared to other similar compounds.
Properties
CAS No. |
1334499-09-0 |
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Molecular Formula |
C14H18N2S |
Molecular Weight |
246.37 g/mol |
IUPAC Name |
4-cyclopentylsulfanyl-1-methylindol-6-amine |
InChI |
InChI=1S/C14H18N2S/c1-16-7-6-12-13(16)8-10(15)9-14(12)17-11-4-2-3-5-11/h6-9,11H,2-5,15H2,1H3 |
InChI Key |
CPRUKFVEVIVWTC-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2SC3CCCC3)N |
Origin of Product |
United States |
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